

Application Notes and Protocols for Studying Centrosome De-clustering using CCB02

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Compound of Interest

Compound Name: CCB02

Cat. No.: B2594565

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Introduction

Centrosome amplification, the presence of more than two centrosomes, is a common feature of many cancer cells. To ensure their survival and proliferation, these cells often cluster their extra centrosomes into two functional poles during mitosis, thus avoiding multipolar spindle formation and subsequent cell death. **CCB02** is a novel small molecule that selectively targets this vulnerability in cancer cells. It acts as a tubulin binder, specifically competing with the Centrosomal P4.1-associated protein (CPAP) for its binding site on β -tubulin.[1] This disruption of the CPAP-tubulin interaction leads to increased microtubule nucleation at the centrosomes prior to mitosis.[2][3] In cells with supernumerary centrosomes, this premature activation prevents the clustering of extra centrosomes, forcing the cell into a prolonged and ultimately lethal multipolar mitosis.[2][3] These application notes provide a summary of **CCB02**'s activity and detailed protocols for its use in studying centrosome de-clustering.

Data Presentation

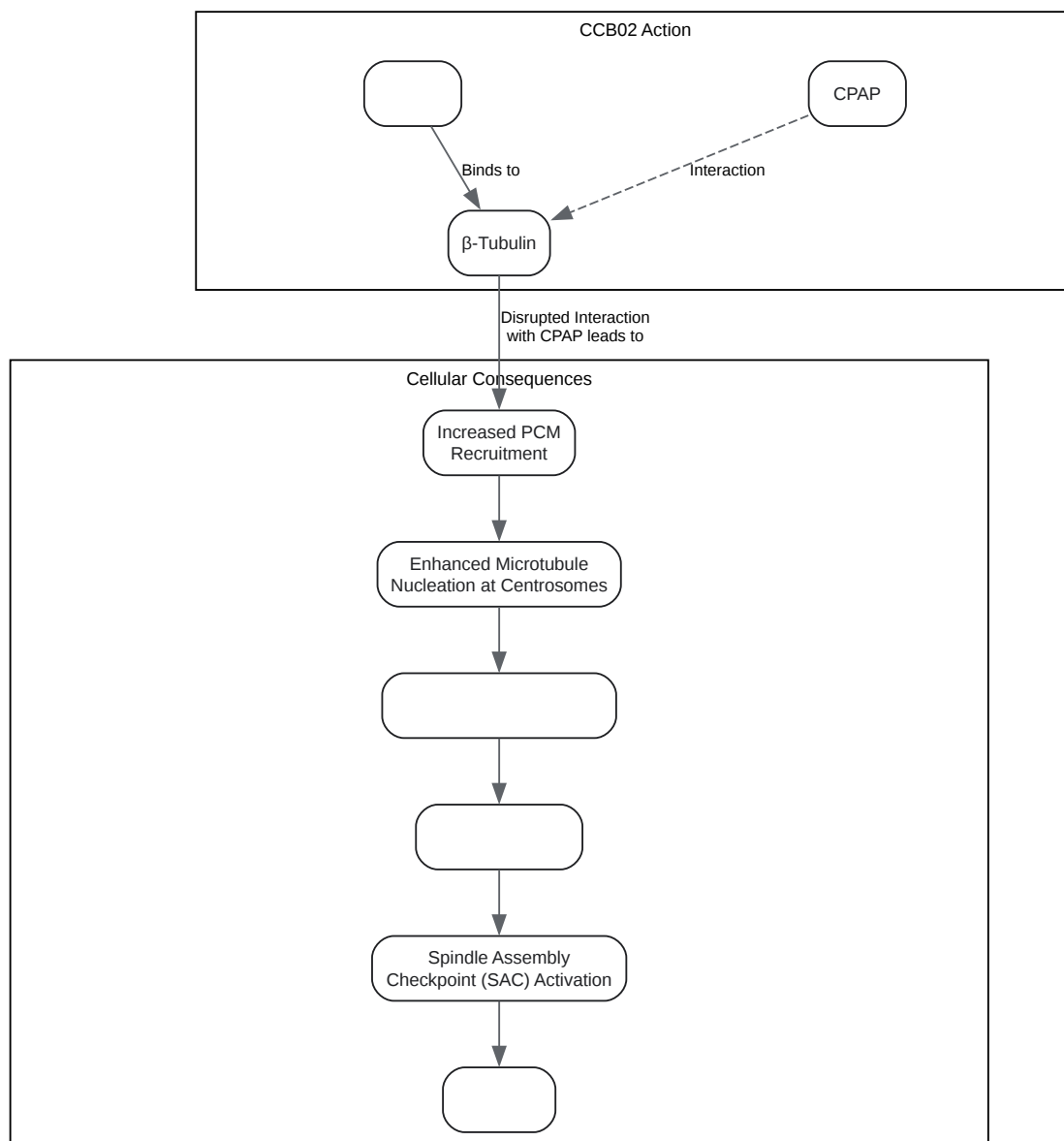
Quantitative Data Summary of CCB02 Activity

The efficacy of **CCB02** has been demonstrated across various cancer cell lines, with its potency being inversely correlated with the percentage of cells exhibiting centrosome amplification.

Parameter	Value	Cell Lines/Conditions	Source
IC50 (Cell Viability)	0.86 - 2.9 μ M	Various cancer cell lines with extra centrosomes (e.g., MDA-MB-231, HCC827-GR, Calu-6)	[1]
IC50 (Biochemical Assay)	689 nM	Tubulin binding assay	[1]
In Vivo Dosage	30 mg/kg (p.o., daily)	Nude mice with human lung (H1975T790M) tumor xenografts	[1]

Signaling Pathway and Experimental Workflow

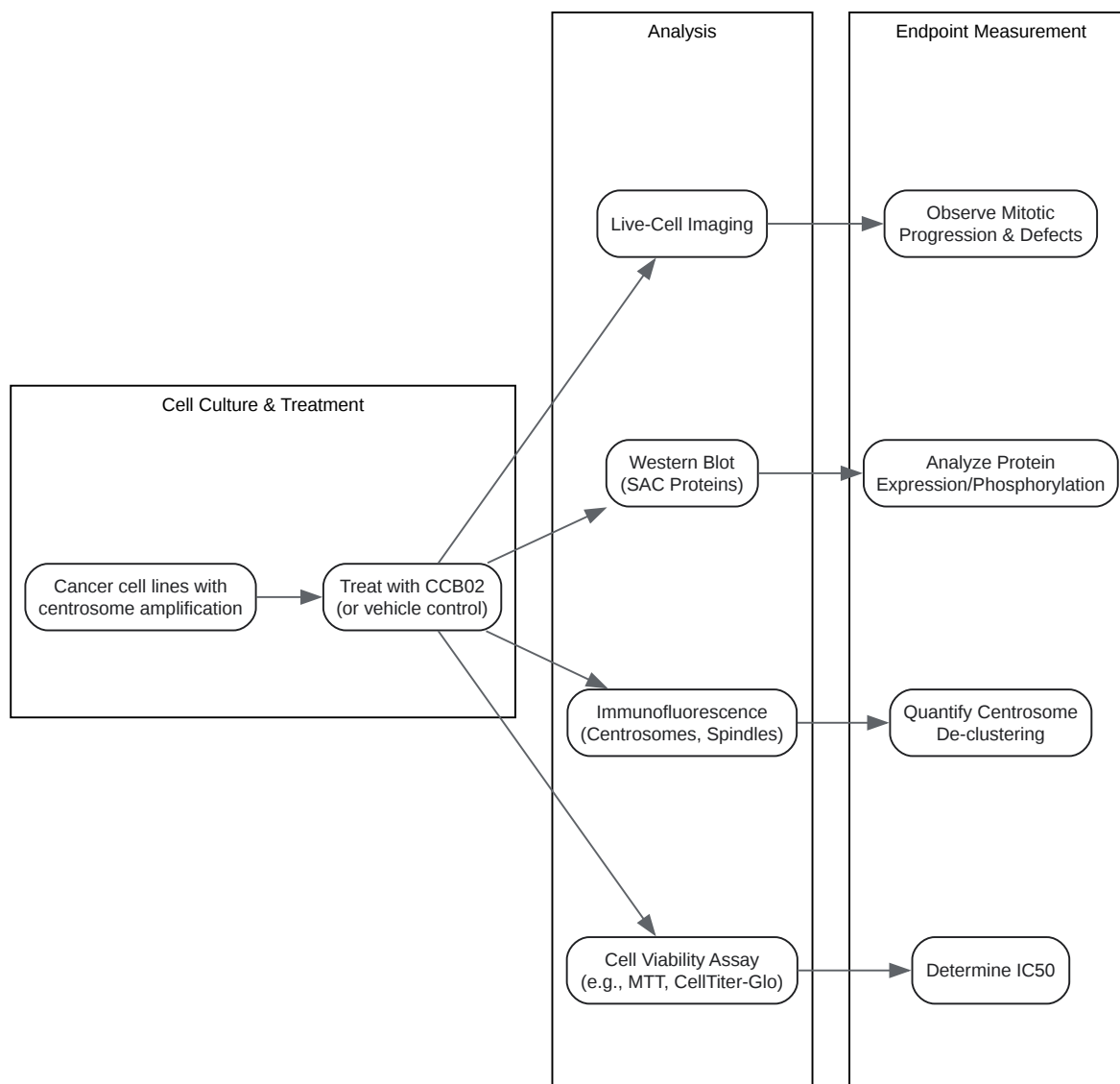
Proposed Signaling Pathway of CCB02-Induced Centrosome De-clustering



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Caption: Signaling pathway of **CCB02** leading to centrosome de-clustering and cell death.

Experimental Workflow for Studying CCB02 Effects



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Caption: General experimental workflow for investigating the effects of **CCB02**.

Experimental Protocols

Cell Viability Assay

This protocol is to determine the half-maximal inhibitory concentration (IC₅₀) of **CCB02**. The MTT assay is provided as an example.

Materials:

- Cancer cell lines with known centrosome amplification (e.g., MDA-MB-231, BT549)
- Complete cell culture medium
- 96-well plates
- **CCB02** (stock solution in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
- Incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
- Prepare serial dilutions of **CCB02** in complete medium.
- Remove the medium from the wells and add 100 µL of the **CCB02** dilutions (or vehicle control, DMSO) to the respective wells.
- Incubate for 72 hours.
- Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

- Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Centrosome De-clustering Assay (Immunofluorescence)

This protocol is for visualizing and quantifying centrosome de-clustering induced by **CCB02**.

Materials:

- Cancer cell lines grown on glass coverslips
- **CCB02**
- Phosphate-buffered saline (PBS)
- Fixative (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
- Permeabilization buffer (0.1% Triton X-100 in PBS)
- Blocking buffer (5% BSA in PBS with 0.1% Tween-20)
- Primary antibodies:
 - Rabbit anti- γ -tubulin (centrosome marker)
 - Mouse anti- α -tubulin (microtubule marker)
- Fluorophore-conjugated secondary antibodies:
 - Anti-rabbit IgG (e.g., Alexa Fluor 488)
 - Anti-mouse IgG (e.g., Alexa Fluor 568)
- DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

- Antifade mounting medium
- Fluorescence microscope

Procedure:

- Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
- Treat cells with an effective concentration of **CCB02** (e.g., 1-2 μ M) or vehicle control for 16-24 hours.
- Wash the cells twice with PBS.
- Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
- Wash three times with PBS.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Wash three times with PBS.
- Block with 5% BSA in PBST for 1 hour at room temperature.
- Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
- Wash three times with PBST.
- Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
- Wash three times with PBST.
- Counterstain with DAPI for 5 minutes.
- Wash twice with PBS.
- Mount the coverslips on microscope slides using antifade mounting medium.

- Image the cells using a fluorescence microscope.
- Quantification: For mitotic cells, count the number of γ -tubulin foci (centrosomes). Cells with more than two distinct γ -tubulin foci that are not organized into two poles are considered to have de-clustered centrosomes. Calculate the percentage of mitotic cells with de-clustered centrosomes in **CCB02**-treated versus control cells.

Western Blot for Spindle Assembly Checkpoint (SAC) Proteins

This protocol is to assess the activation of the SAC by analyzing the levels of key checkpoint proteins.

Materials:

- Cancer cell lines
- **CCB02**
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies:
 - Rabbit anti-Mad2
 - Mouse anti-Bub1
 - Rabbit anti-phospho-Histone H3 (Ser10) (mitotic marker)
 - Mouse anti- β -actin (loading control)

- HRP-conjugated secondary antibodies
- ECL detection reagent
- Chemiluminescence imaging system

Procedure:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with **CCB02** or vehicle control for the desired time (e.g., 24 hours).
- Harvest cells and lyse in RIPA buffer.
- Determine protein concentration using the BCA assay.
- Denature protein lysates by boiling in Laemmli buffer.
- Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
- Analyze the band intensities and normalize to the loading control. An increase in the levels of Mad2 and Bub1 may indicate SAC activation.

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